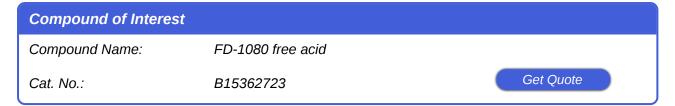


Unveiling the Photophysical Landscape of FD-1080: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth analysis of the photophysical characteristics of the heptamethine cyanine dye, FD-1080. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of this near-infrared (NIR-II) fluorophore.

Core Photophysical Characteristics

FD-1080 is a small-molecule organic dye notable for its absorption and emission properties within the second near-infrared (NIR-II) window, a region advantageous for deep-tissue in vivo imaging due to reduced light scattering and tissue autofluorescence.[1][2][3] The dye's heptamethine structure is specifically designed to shift its optical properties into this longer wavelength range.[1][3] To enhance its utility in biological applications, FD-1080 incorporates sulphonic and cyclohexene groups, which improve its water solubility and stability.[1][3]

Quantitative Photophysical Data

The essential photophysical parameters of FD-1080 and its J-aggregates are summarized in the tables below. These values are critical for designing and interpreting experiments involving this dye.



Parameter	Value	Solvent/Medium	Citation
Absorption Maximum (λmax)	~1046 nm	-	[2]
Emission Maximum (λem)	~1080 nm	-	[2]
Excitation Wavelength	1064 nm	-	[2][4]
Quantum Yield (Φ)	0.31%	Ethanol	[1][2]
Quantum Yield (Φ)	5.94%	Fetal Bovine Serum (FBS)	[1][2][4]
Molar Extinction Coefficient (ε)	2.9 x 104 M-1cm-1	-	[5]

Table 1: Photophysical Properties of Monomeric FD-1080

FD-1080 can form J-aggregates, which exhibit distinct photophysical properties, including a significant red-shift in both absorption and emission.[6]

Parameter	Value	Solvent/Medium	Citation
Absorption Maximum (λmax)	1360 nm	Aqueous Solution (Heated)	[6]
Emission Maximum (λem)	1370 nm	Aqueous Solution (Heated)	[6]
Molar Extinction Coefficient (ε)	2.7 x 104 M-1cm-1	Aqueous Solution (Heated)	[6]

Table 2: Photophysical Properties of FD-1080 J-Aggregates

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines key experimental protocols related to the characterization and application of



FD-1080.

Synthesis of FD-1080

While a detailed, step-by-step protocol for the synthesis of FD-1080 is often cited from previous literature, a general overview of the synthetic route is available.[2][4] The synthesis typically results in a yield of approximately 60%.[4] The structure is achieved by designing a heptamethine core and introducing sulfonic acid groups to the indole rings to improve water solubility.[2]

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law, A = ϵ cl, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.

Protocol:

- Prepare a stock solution of FD-1080 with a precisely known concentration in a suitable solvent (e.g., ethanol).
- Prepare a series of dilutions from the stock solution.
- Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 1046 nm) using a UV-Vis spectrophotometer.
- Plot absorbance versus concentration. The resulting graph should be a straight line passing through the origin.
- Calculate the slope of the line. The slope is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.



Protocol:

- Select a suitable quantum yield standard that absorbs and emits in a similar spectral region to FD-1080.
- Prepare a series of solutions of both the FD-1080 sample and the standard at varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Measure the absorbance of each solution at the chosen excitation wavelength.
- Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.
- Integrate the area under the emission spectra for both the sample and the standard.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- Calculate the quantum yield of the FD-1080 sample using the following equation: Φsample =
 Φstandard × (msample / mstandard) × (η2sample / η2standard) where 'm' is the slope of the
 trendline from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the
 refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter for fluorescent probes, especially for applications requiring prolonged imaging.

Protocol:

- Prepare a solution of FD-1080 in the desired medium (e.g., PBS, cell culture medium).
- Expose the solution to continuous laser irradiation at the excitation wavelength (1064 nm) with a defined power density.
- Monitor the fluorescence intensity over time.



 Plot the normalized fluorescence intensity as a function of irradiation time. A slower decay in fluorescence indicates higher photostability. For comparison, a known standard dye like Indocyanine Green (ICG) can be subjected to the same conditions.

In Vivo Imaging Protocol in Mice

FD-1080 is widely used for in vivo vascular imaging.

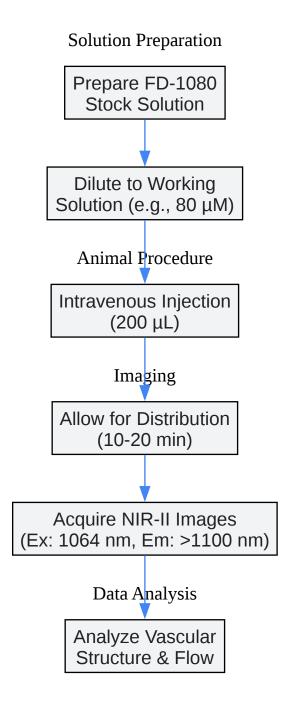
Protocol:

- Prepare a working solution of FD-1080 at a concentration of approximately 80 μM in phosphate-buffered saline (PBS).
- Administer the solution to the mouse via intravenous injection (e.g., tail vein), typically at a volume of 200 μL.
- Perform in vivo imaging after a short distribution time (e.g., 10-20 minutes) using an imaging system equipped for NIR-II fluorescence detection.
- Set the excitation source to 1064 nm and use appropriate long-pass filters (e.g., 1100 nm or 1300 nm) to collect the emission signal.

Visualizing Experimental Workflows

Diagrams are provided below to illustrate key experimental workflows involving FD-1080.

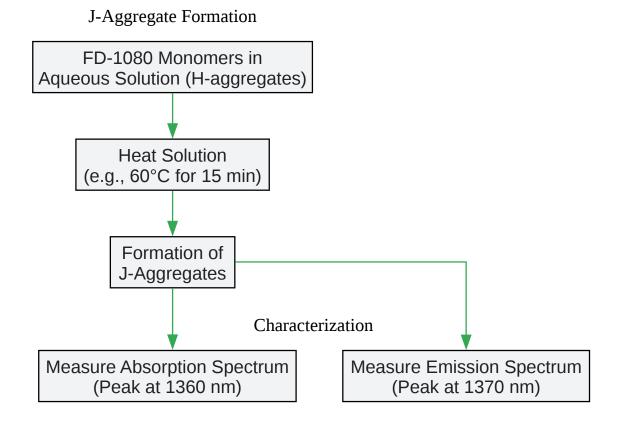




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Caption: Workflow for in vivo vascular imaging using FD-1080 in a murine model.





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Caption: Process for the formation and characterization of FD-1080 J-aggregates.

Conclusion

FD-1080 stands out as a valuable tool for NIR-II bioimaging, offering deep-tissue penetration and high-resolution capabilities. Its photophysical properties can be modulated through interaction with biological components like serum albumin or by forming J-aggregates, providing versatility for various research applications. The experimental protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to effectively utilize FD-1080 in their studies.

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